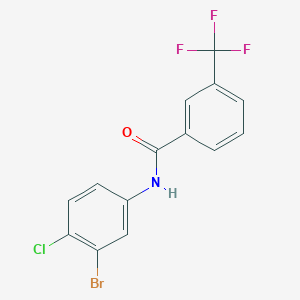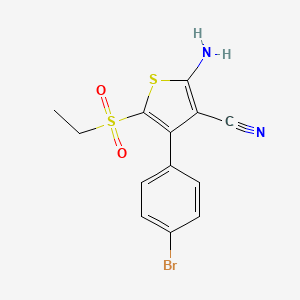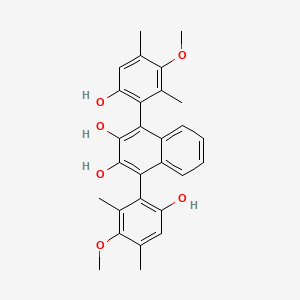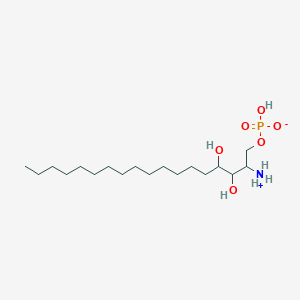![molecular formula C12H15F2NO2 B12077732 Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluorometil)fenil]carbamato de tert-butilo: es un compuesto orgánico con la fórmula molecular C12H15F2NO2. Es un derivado del carbamato, lo que significa que contiene un grupo carbamato (-NHCOO-) unido a un grupo tert-butilo y un anillo fenilo sustituido con difluorometilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del N-[2-(difluorometil)fenil]carbamato de tert-butilo generalmente implica la reacción del carbamato de tert-butilo con un isocianato de fenilo sustituido con difluorometilo. La reacción generalmente se lleva a cabo en condiciones anhidras para evitar la hidrólisis del isocianato. La reacción puede ser catalizada por una base como la trietilamina o la piridina para facilitar la formación del enlace carbamato.
Métodos de producción industrial: La producción industrial del N-[2-(difluorometil)fenil]carbamato de tert-butilo puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El N-[2-(difluorometil)fenil]carbamato de tert-butilo puede sufrir reacciones de oxidación, particularmente en el anillo fenilo. Los oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: El compuesto puede reducirse utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4), dirigidos al grupo carbamato.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo difluorometilo, con reactivos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu).
Reactivos y condiciones comunes:
Oxidación: KMnO4 en condiciones ácidas o neutras.
Reducción: LiAlH4 en éter seco o NaBH4 en metanol.
Sustitución: NaOMe en metanol o KOtBu en tert-butanol.
Productos principales:
Oxidación: Formación de derivados de carbamato de fenilo sustituidos con difluorometilo.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de carbamato sustituidos.
Aplicaciones Científicas De Investigación
Química: El N-[2-(difluorometil)fenil]carbamato de tert-butilo se utiliza como bloque de construcción en la síntesis orgánica. Se puede emplear en la preparación de moléculas más complejas, incluidos los productos farmacéuticos y los agroquímicos.
Biología: En la investigación biológica, este compuesto se puede utilizar como sonda para estudiar reacciones catalizadas por enzimas que involucran carbamatos. También puede servir como un compuesto modelo para investigar el metabolismo y la toxicidad de los derivados del carbamato.
Medicina: El compuesto tiene aplicaciones potenciales en química medicinal, particularmente en el diseño y síntesis de nuevos medicamentos. Su grupo carbamato puede actuar como un grupo profármaco, liberando aminas activas tras la hidrólisis enzimática.
Industria: En el sector industrial, el N-[2-(difluorometil)fenil]carbamato de tert-butilo se puede utilizar como intermedio en la producción de polímeros, recubrimientos y otros materiales.
Mecanismo De Acción
El mecanismo de acción del N-[2-(difluorometil)fenil]carbamato de tert-butilo implica su interacción con objetivos biológicos a través de su grupo carbamato. Tras la hidrólisis enzimática, el compuesto libera una amina activa, que puede interactuar con receptores o enzimas específicos. El grupo difluorometilo mejora la estabilidad y la lipofilia del compuesto, facilitando su absorción y distribución en sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
- N-[2-(difluorometil)-1,3-oxazol-4-il]carbamato de tert-butilo
- (2-aminofenil)carbamato de tert-butilo
Comparación:
- N-[2-(difluorometil)-1,3-oxazol-4-il]carbamato de tert-butilo: Este compuesto contiene un anillo de oxazol en lugar de un anillo de fenilo, lo que puede influir en su reactividad y actividad biológica. La presencia del anillo de oxazol puede mejorar su estabilidad y especificidad en ciertas aplicaciones.
- (2-aminofenil)carbamato de tert-butilo: Este compuesto carece del grupo difluorometilo, lo que puede afectar su lipofilia y estabilidad metabólica. La ausencia del grupo difluorometilo puede resultar en diferentes propiedades farmacocinéticas y actividades biológicas.
Singularidad: El N-[2-(difluorometil)fenil]carbamato de tert-butilo es único debido a la presencia del grupo difluorometilo, que imparte propiedades fisicoquímicas distintas. Este grupo mejora la estabilidad, la lipofilia y la actividad biológica potencial del compuesto, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H15F2NO2 |
|---|---|
Peso molecular |
243.25 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(difluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14/h4-7,10H,1-3H3,(H,15,16) |
Clave InChI |
QCCLUFPWQRUDOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)






![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
